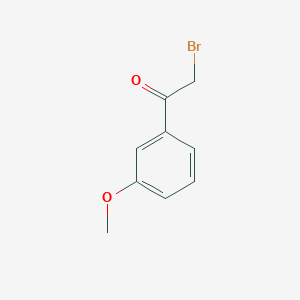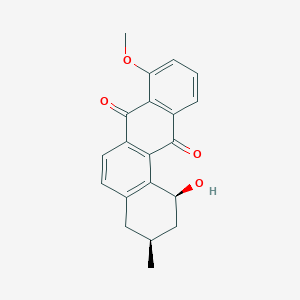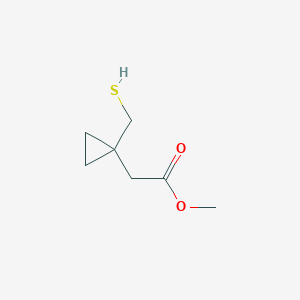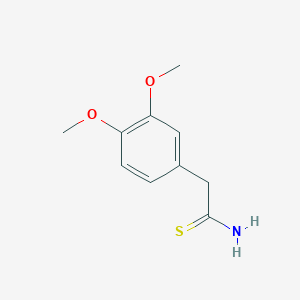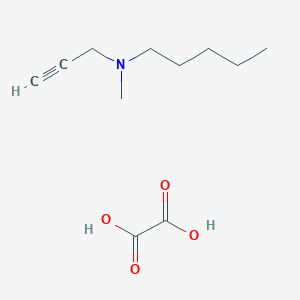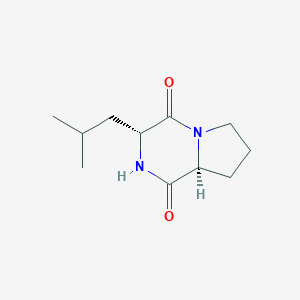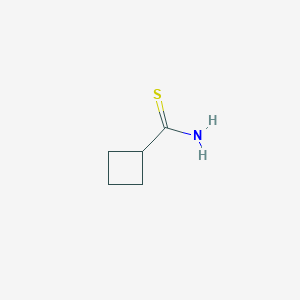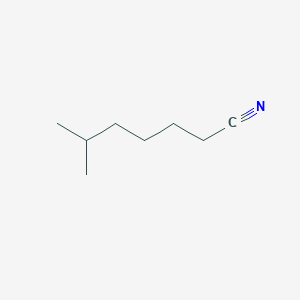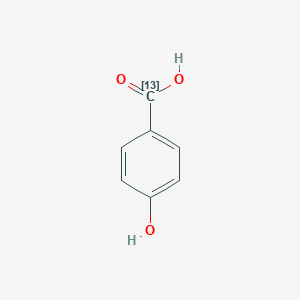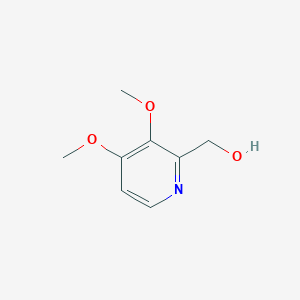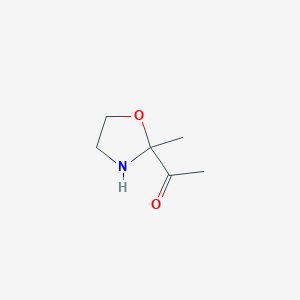
1-(2-Methyloxazolidin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyloxazolidin-2-yl)ethanone, also known as 2-Methyloxazolidine-2-carboxylic acid ethyl ester, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of organic synthesis and medicinal chemistry. This compound is a colorless liquid with a molecular weight of 143.18 g/mol and a boiling point of 190-192 °C.
Wirkmechanismus
The mechanism of action of 1-(1-(2-Methyloxazolidin-2-yl)ethanoneolidin-2-yl)ethanone is not fully understood. However, it is believed to exert its biological effects through the inhibition of enzymes such as β-lactamases and cyclooxygenases.
Biochemische Und Physiologische Effekte
1-(1-(2-Methyloxazolidin-2-yl)ethanoneolidin-2-yl)ethanone has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to exhibit anti-inflammatory effects by inhibiting the production of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(1-(2-Methyloxazolidin-2-yl)ethanoneolidin-2-yl)ethanone is its versatility as a building block in organic synthesis. It can be easily incorporated into various compounds and has been shown to exhibit a range of biological activities. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the safe levels of exposure to this compound.
Zukünftige Richtungen
There are several future directions for research on 1-(1-(2-Methyloxazolidin-2-yl)ethanoneolidin-2-yl)ethanone. One potential area of research is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential applications in the development of new drugs. Finally, the safety and toxicity of this compound need to be further investigated to ensure its safe use in laboratory experiments.
Synthesemethoden
The synthesis of 1-(1-(2-Methyloxazolidin-2-yl)ethanoneolidin-2-yl)ethanone can be achieved through a variety of methods. One of the most common methods involves the reaction of ethyl oxalate with 2-amino-2-methyl-1-propanol in the presence of a catalyst such as p-toluenesulfonic acid. This reaction leads to the formation of the desired compound along with the production of water as a byproduct.
Wissenschaftliche Forschungsanwendungen
1-(1-(2-Methyloxazolidin-2-yl)ethanoneolidin-2-yl)ethanone has been extensively studied for its potential applications in the field of organic synthesis. It has been used as a building block in the synthesis of various compounds such as β-lactams, β-amino acids, and cyclic imides. Additionally, this compound has been investigated for its potential applications in medicinal chemistry. It has been shown to exhibit antimicrobial, antifungal, and anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
130028-27-2 |
|---|---|
Produktname |
1-(2-Methyloxazolidin-2-yl)ethanone |
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
1-(2-methyl-1,3-oxazolidin-2-yl)ethanone |
InChI |
InChI=1S/C6H11NO2/c1-5(8)6(2)7-3-4-9-6/h7H,3-4H2,1-2H3 |
InChI-Schlüssel |
DEPXTQUZMIMPBJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(NCCO1)C |
Kanonische SMILES |
CC(=O)C1(NCCO1)C |
Synonyme |
Ethanone, 1-(2-methyl-2-oxazolidinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




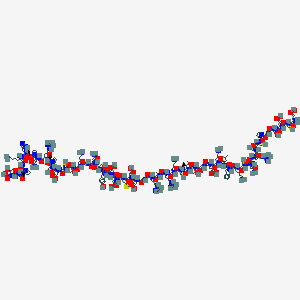
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B137905.png)
